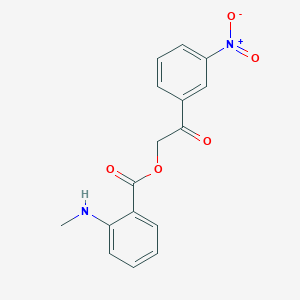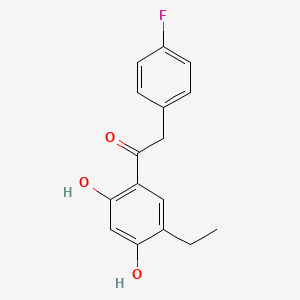
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol, also known as DPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has also been investigated for its anti-tumor activity, where it has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to inhibit cell growth and induce apoptosis. In non-cancerous cells, 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol in lab experiments is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol. One potential avenue of research is to investigate its potential as a therapeutic agent for cancer treatment. Another area of research is to explore its potential applications in organic electronics, such as in the development of more efficient OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol and its effects on various cell types.
Méthodes De Synthèse
The synthesis of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde with isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol as a white solid with a high yield.
Propriétés
IUPAC Name |
2-(2,5-diphenyl-1,2,4-triazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,21)16-18-15(13-9-5-3-6-10-13)19-20(16)14-11-7-4-8-12-14/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLAKXLXCRKFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)